HMPL-523 -

HMPL-523

Catalog Number: EVT-1534944
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HMPL-523 is an orally available inhibitor of spleen tyrosine kinase (Syk), with potential immunomodulating and antineoplastic activities. Upon oral administration of Syk inhibitor HMPL-523, this agent binds to and inhibits the activity of Syk. This inhibits B-cell receptor (BCR) signaling, which leads to the inhibition of B-cell activation, and prevents tumor cell activation, migration, adhesion and proliferation.
Synthesis Analysis
  • Stepwise reaction sequences: Utilizing various reagents and catalysts to build the compound incrementally.
  • Purification techniques: Such as chromatography to isolate the desired product from by-products.
  • Characterization methods: Including nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.

Technical details regarding the exact synthetic route may be proprietary or under ongoing research.

Molecular Structure Analysis

Sovleplenib has a well-defined molecular structure characterized by its specific arrangement of atoms that confer its biological activity. The molecular formula and structure can be summarized as follows:

  • Molecular Formula: C₁₈H₁₉N₄O₂
  • Molecular Weight: Approximately 327.36 g/mol

The structural representation includes functional groups that are essential for its interaction with SYK, allowing it to inhibit the kinase activity effectively. The spatial configuration of these groups is crucial for binding affinity and selectivity towards SYK over other kinases.

Chemical Reactions Analysis

Sovleplenib primarily engages in biochemical reactions rather than traditional chemical reactions seen in synthetic organic chemistry. Its main reaction involves binding to the active site of SYK, leading to inhibition of its kinase activity.

Key aspects include:

  • Binding Affinity: The interaction between sovleplenib and SYK is characterized by high specificity and affinity, which is often evaluated through assays measuring IC50 values (the concentration required to inhibit 50% of the target activity).
  • Inhibition Mechanism: By occupying the ATP-binding site on SYK, sovleplenib prevents phosphorylation events that are crucial for downstream signaling pathways involved in cell proliferation and survival.
Mechanism of Action

The mechanism of action of sovleplenib revolves around its role as a selective inhibitor of SYK. When administered, it binds to SYK's active site, resulting in:

  1. Inhibition of B-cell receptor signaling: This leads to reduced survival signals for malignant B-cells.
  2. Induction of apoptosis: By disrupting signaling pathways critical for cell survival, sovleplenib promotes programmed cell death in cancerous cells.
  3. Impact on immune response: The inhibition can modulate immune responses, potentially benefiting conditions like chronic primary immune thrombocytopenia by restoring normal platelet counts.

Clinical studies have demonstrated promising results regarding its efficacy and safety profile in patients with various hematological malignancies .

Physical and Chemical Properties Analysis

Sovleplenib exhibits several physical and chemical properties that are relevant for its therapeutic application:

  • Appearance: Typically presented as a solid or crystalline compound.
  • Solubility: Soluble in organic solvents; solubility in aqueous solutions may vary based on pH.
  • Stability: Stability under various environmental conditions (temperature, humidity) is crucial for formulation development.
Applications

Sovleplenib has shown significant potential in various scientific applications:

  1. Treatment of Chronic Primary Immune Thrombocytopenia: Clinical trials have indicated that sovleplenib can improve platelet counts in patients who have not responded adequately to prior treatments .
  2. Management of Hematological Malignancies: Its efficacy against different subtypes of non-Hodgkin's lymphoma positions it as a promising candidate for further development in oncology .
  3. Research Tool: As a selective SYK inhibitor, it serves as a valuable tool for studying B-cell signaling pathways and their roles in disease processes.

The ongoing clinical trials continue to explore its full therapeutic potential across various indications, contributing valuable data to the field of targeted cancer therapies .

Introduction to HMPL-523

Overview of Spleen Tyrosine Kinase (Syk) in Immune Regulation

Spleen Tyrosine Kinase (Syk) is a cytoplasmic non-receptor tyrosine kinase that serves as a critical signaling hub for multiple immune receptors, including the B-cell receptor (BCR), Fcγ receptors (FcγR), and integrins. Upon receptor activation, Syk undergoes phosphorylation and initiates downstream cascades involving PI3K, PLCγ, and MAPK pathways. This orchestrates fundamental immune processes such as:

  • B-cell development and antibody production
  • Platelet activation and phagocytosis
  • Mast cell degranulation and inflammatory cytokine release [7].

Syk’s position upstream of multiple pro-inflammatory pathways makes it a master regulator of adaptive and innate immune responses. Dysregulated Syk activity is implicated in pathological conditions like autoimmune cytopenias, rheumatoid arthritis, and B-cell malignancies due to uncontrolled antibody-mediated cellular activation [5] [7].

Rationale for Syk Inhibition in Autoimmune and Hematologic Disorders

In autoimmune disorders such as primary immune thrombocytopenia (ITP) and warm autoimmune hemolytic anemia (wAIHA), Syk-dependent FcγR signaling in macrophages mediates antibody-coated blood cell destruction (phagocytosis). Simultaneously, Syk activation in B-cells perpetuates autoantibody production. This dual role positions Syk as a strategic therapeutic target to interrupt both platelet/erythrocyte destruction and pathogenic autoimmunity at its source [3] [5] [7].

For B-cell malignancies, constitutive BCR signaling driven by mutations (e.g., CD79, CARD11) or microenvironmental antigens sustains tumor survival and proliferation. Syk acts as the initial amplifier of this oncogenic signaling, making its inhibition a rational strategy to disrupt malignant B-cell growth pathways [10].

Development of HMPL-523 as a Selective Syk Inhibitor

HMPL-523 (sovleplenib) is an orally bioavailable, small-molecule ATP-competitive inhibitor of Syk developed by HUTCHMED through structure-based drug design. Key development objectives included:

  • High Selectivity: Minimizing off-target effects against kinases like JAK, BTK, and FLT3 to reduce toxicity risks observed with earlier pan-kinase inhibitors.
  • Optimized Pharmacokinetics: Achieving sufficient tissue distribution and sustained target engagement with once-daily dosing.
  • Synergistic Potential: Enabling combination regimens with BTK or Bcl-2 inhibitors in hematologic cancers [6] [7] [9].

Preclinical profiling confirmed HMPL-523’s IC~50~ of 25 nM against Syk, with >40-fold selectivity over related kinases. It demonstrated dose-dependent inhibition of Syk phosphorylation in B-cell lines (REC-1, ARH-77) and reduced tumor growth in xenograft models [4] [6] [7].

Table 1: Preclinical Profile of HMPL-523

ParameterValueAssay/Model
Syk IC~50~25 nMEnzymatic assay
Cellular IC~50~ (pBLNK)105–173 nMREC-1/ARH-77 cell lines
Anti-tumor efficacy (TGI)59% at 100 mg/kgREC-1 xenograft model
Key Off-Targets (IC~50~)FLT3 (63 nM), KDR (390 nM)Kinase selectivity panel

Properties

Product Name

HMPL-523

IUPAC Name

Unknown

SMILES

Unknown

Solubility

Soluble in DMSO, not in water

Synonyms

HMPL-523; HMPL 523; HMPL523.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.